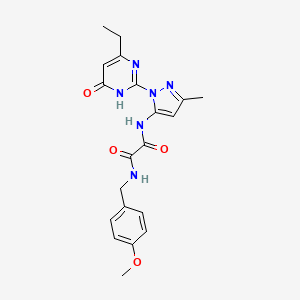

N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Complex molecules like N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide represent a class of compounds often studied for their potential in various applications, including pharmaceuticals. These molecules are typically synthesized through multi-step organic reactions, involving condensation, cyclization, and functionalization steps.

Synthesis Analysis

The synthesis of complex molecules often involves sequential reactions starting from simpler precursors. For example, compounds related to the query have been synthesized through condensation reactions, followed by cyclization and functional group modifications. These processes are meticulously designed to ensure the correct molecular architecture and functional groups are obtained (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, studies have elucidated the crystal structures of related compounds, providing insights into their geometric bond lengths, bond angles, and overall molecular conformation (Pei Huang et al., 2020).

Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized various pyrazole derivatives, including compounds structurally related to the one , to explore their biological activities. For instance, Titi et al. (2020) synthesized pyrazole derivatives and studied their antitumor, antifungal, and antibacterial properties. The synthesized compounds showed promising biological activities, indicating their potential for developing new therapeutic agents (Titi et al., 2020).

Anticancer Activity

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity have been a significant focus. Abdellatif et al. (2014) reported the synthesis of new compounds tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds displayed potent inhibitory activities, highlighting the chemical scaffold's potential in cancer therapy (Abdellatif et al., 2014).

Insecticidal and Antibacterial Potential

The cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation led to the synthesis of pyrimidine linked pyrazol-3-yl amines. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential, demonstrating the versatility of these compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Antihistaminic Action and Theoretical Studies

Research into the antihistaminic properties of related compounds, such as (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, has shown promising bronchorelaxant effects via H1 receptor antagonism. These studies not only offer insights into potential therapeutic applications but also contribute to the understanding of molecular interactions at the receptor level (Genç et al., 2013).

Antimicrobial Activity of Oxidovanadium(V) Complexes

The synthesis of new oxidovanadium(V) complexes with hydrazone and pyrone ligands has been explored. These complexes have been characterized and tested for their antimicrobial activity against various pathogens, showing potential applications in addressing microbial resistance (La, Wang, & Xue, 2020).

properties

IUPAC Name |

N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c1-4-14-10-17(27)24-20(22-14)26-16(9-12(2)25-26)23-19(29)18(28)21-11-13-5-7-15(30-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,21,28)(H,23,29)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBZXMSIEIESAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)

![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)

![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2490076.png)

![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)

![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)